molecular formula C8H8N2 B1613024 1-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 860297-49-0

1-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1613024
M. Wt: 132.16 g/mol
InChI Key: GGPMDNQTEJJLMQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-c]pyridine, also known as 1-Methyl-3-pyrrolidine, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of more complex molecules, such as heterocyclic compounds and polymers.

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field: Medical Chemistry, Oncology .
  • Summary of the Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential as inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures: The 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . The compound 4h exhibited potent FGFR inhibitory activity .
  • Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h significantly inhibited the migration and invasion of 4T1 cells .

Application in Immunomodulation

  • Scientific Field: Immunology .
  • Summary of the Application: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent, moderately selective JAK3 inhibitors . JAK3 is a member of the Janus kinase family and plays a critical role in immune cell signaling .
  • Methods of Application or Experimental Procedures: The derivatives were synthesized and their inhibitory activity against JAK3 was evaluated .
  • Results or Outcomes: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor . The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was demonstrated .

Application in Anti-Inflammatory Therapy

  • Scientific Field: Pharmacology .
  • Summary of the Application: Pyrimidines, including pyrrolopyridine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application or Experimental Procedures: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Mitotic Kinase Inhibition

  • Scientific Field: Molecular Biology .
  • Summary of the Application: 1H-pyrrolo[3,2-c]pyridine derivatives have been used as inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1), which is aberrantly overexpressed in many human cancers .
  • Methods of Application or Experimental Procedures: The derivatives were synthesized and their inhibitory activity against MPS1 was evaluated . The optimization led to the discovery of a potent and selective MPS1 inhibitor .
  • Results or Outcomes: The inhibitor stabilized an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding . It displayed a favorable oral pharmacokinetic profile and showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .

Application in Anti-Inflammatory Therapy

  • Scientific Field: Pharmacology .
  • Summary of the Application: Pyrimidines, including pyrrolopyridine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application or Experimental Procedures: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Mitotic Kinase Inhibition

  • Scientific Field: Molecular Biology .
  • Summary of the Application: 1H-pyrrolo[3,2-c]pyridine derivatives have been used as inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1), which is aberrantly overexpressed in many human cancers .
  • Methods of Application or Experimental Procedures: The derivatives were synthesized and their inhibitory activity against MPS1 was evaluated . The optimization led to the discovery of a potent and selective MPS1 inhibitor .
  • Results or Outcomes: The inhibitor stabilized an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding . It displayed a favorable oral pharmacokinetic profile and showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .

properties

IUPAC Name

1-methylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-5-3-7-2-4-9-6-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPMDNQTEJJLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632695
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrrolo[2,3-c]pyridine

CAS RN

860297-49-0
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Georgsson, F Bergström, A Nordqvist… - Journal of Medicinal …, 2014 - ACS Publications
GPR103, a G-protein coupled receptor, has been reported to have orexigenic properties through activation by the endogenous neuropeptide ligands QRFP26 and QRFP43. …
Number of citations: 23 pubs.acs.org
G Van Baelen, S Hostyn, L Dhooghe… - Bioorganic & medicinal …, 2009 - Elsevier
Based on the indoloquinoline alkaloids cryptolepine (1), neocryptolepine (2), isocryptolepine (3) and isoneocryptolepine (4), used as lead compounds for new antimalarial agents, a …
Number of citations: 89 www.sciencedirect.com
NT Tzvetkov, B Neumann, HG Stammler, L Antonov - Tetrahedron, 2016 - Elsevier
A simple approach for the synthesis of multifunctionalized N1-alkyl 7-amino-6-azaoxindole derivatives was developed and investigated. Formation of 5-amino- and 7-amino-6-aza-2-…
Number of citations: 5 www.sciencedirect.com
H Denton, LL Major, TK Smith - Drug discovery, 2013 - library.oapen.org
In this study we interrogate 630 compounds of the Maybridge Rule of 3 Fragment Library for compounds that interact with, and inhibit TbCK. The Maybridge Rule of 3 Fragment Library …
Number of citations: 8 library.oapen.org
E Breinlinger, S Van Epps, M Friedman… - Journal of Medicinal …, 2023 - ACS Publications
Tyrosine kinase 2 (TYK2) is a nonreceptor tyrosine kinase that belongs to the JAK family also comprising JAK1, JAK2, and JAK3. TYK2 is an attractive target for various autoimmune …
Number of citations: 3 pubs.acs.org
T Fukuzumi, A Murata, H Aikawa… - … A European Journal, 2015 - Wiley Online Library
The metabolic stream of microRNA (miRNA) production, the so‐called maturation process of miRNAs, became one of important metabolic paths for drug‐targeting to modulate the …
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org
Y Li, J Zhao, LM Gutgesell, Z Shen… - Journal of medicinal …, 2020 - ACS Publications
Acquired resistance to fulvestrant and palbociclib is a new challenge to treatment of estrogen receptor positive (ER+) breast cancer. ER is expressed in most resistance settings; thus, …
Number of citations: 18 pubs.acs.org
MA Schmidt - The Journal of Organic Chemistry, 2021 - ACS Publications
The effect of alkylation on the terminal position of aryl and heteroaryl hydrazines in the Fischer indole synthesis was examined. Compared to their unalkylated counterparts, reactions …
Number of citations: 8 pubs.acs.org
MP Huestis, K Fagnou - Organic Letters, 2009 - ACS Publications
Subjection of N-methyl 6- and 7-azaindole N-oxides to a Pd(OAc) 2 /DavePhos catalyst system enables regioselective direct arylation of the azine ring. Following deoxygenation, 7-…
Number of citations: 160 pubs.acs.org

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